molecular formula C20H15Cl2FN2O B11450538 9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide CAS No. 896630-66-3

9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide

Cat. No.: B11450538
CAS No.: 896630-66-3
M. Wt: 389.2 g/mol
InChI Key: IDTAGIQGSIDBHO-UHFFFAOYSA-N
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Description

9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide is a synthetic organic compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Chlorine and Fluorine Substituents: Halogenation reactions using reagents such as chlorine and fluorine sources.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine gas, fluorine gas, N-chlorosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce different halogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Acridine derivatives are known for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions.

Medicine

Industry

In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide may involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving DNA intercalation, inhibition of enzyme activity, or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 9-chloroacridine
  • N-(3-chloro-4-fluorophenyl)acridine
  • 5,6,7,8-tetrahydroacridine derivatives

Uniqueness

The unique combination of chlorine and fluorine substituents, along with the tetrahydroacridine core, may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

CAS No.

896630-66-3

Molecular Formula

C20H15Cl2FN2O

Molecular Weight

389.2 g/mol

IUPAC Name

9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide

InChI

InChI=1S/C20H15Cl2FN2O/c21-15-10-12(6-8-16(15)23)24-20(26)11-5-7-14-18(9-11)25-17-4-2-1-3-13(17)19(14)22/h5-10H,1-4H2,(H,24,26)

InChI Key

IDTAGIQGSIDBHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=C2C1)Cl

Origin of Product

United States

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